
Gatifloxacin N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gatifloxacin N-Oxide is a reference standard related to Gatifloxacin . Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Gatifloxacin .
Synthesis Analysis
The synthesis of Gatifloxacin involves various processes. For instance, the hydroxyl group of three antioxidants (menthol, thymol, and vanillin) was linked to chloroacetyl chloride through a nucleophilic substitution reaction, to give intermediates, which were reacted with a carboxyl group of Gatifloxacin to form three final compounds having ester linkage .Molecular Structure Analysis
The molecular formula of Gatifloxacin N-Oxide is C19H22FN3O5 . The chemical name is 1-(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-3-methylpiperazine 1-oxide .Chemical Reactions Analysis
Gatifloxacin is an 8-methoxyfluoroquinolone with improved activity beside Gram-positive, anaerobes, and broad-spectrum activity against Gram-negative bacteria . It is available in single or in combination with other drugs in pharmaceutical matrices with many drugs like Levofloxacin, Moxifloxacin, Dexamethasone, Satranidazole, Difluprednate .Physical And Chemical Properties Analysis
The molecular weight of Gatifloxacin N-Oxide is 391.4 . It is supplied with detailed characterization data compliant with regulatory guidelines .科学的研究の応用
Electrochemical Analysis
Gatifloxacin N-Oxide has been studied for its electrochemical behavior at multi-walled carbon nanotube paste electrodes. This research is significant in developing methods for drug detection in biological fluids and understanding the drug's interaction with DNA. The electrochemical oxidation of Gatifloxacin at these electrodes provides insights into its interactions and applications in clinical pharmacology (Brahman, Dar, Tiwari, & Pitre, 2012).
Antimicrobial Activity
Studies on Gatifloxacin have explored its antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is vital for understanding its effectiveness in treating infections and its environmental impact, especially regarding its degradation and the reduction of antimicrobial activity in water (Caianelo, Rodrigues-Silva, Maniero, & Guimarães, 2017).
Sensor Development for Drug Analysis
Gatifloxacin N-Oxide has been used in developing sensors for drug analysis. For instance, research involving reduced graphene oxide-copper sulfide-carbon nitride nanosheets composite electrochemiluminescence sensors has been conducted. This work contributes to creating more sensitive, cost-effective methods for drug analysis in biological samples like mouse plasma (Jiang, Mo, Yu, Ya, He, Mo, & Deng, 2019).
Ocular Drug Delivery
The development of gatifloxacin-loaded cationic polymeric nanoparticles for ocular drug delivery is another significant area of research. This aims to improve ocular bioavailability by prolonging the drug's residence time in the eye, which is critical for effective treatment of ocular infections (Duxfield, Sultana, Wang, Englebretsen, Deo, Swift, Rupenthal, & Al-Kassas, 2016).
Enhancement of Drug Delivery
Research has also been conducted on enhancing drug delivery, such as using ultrasound to improve gatifloxacin trans-corneal delivery in mice. This innovative approach can potentially reduce dosage frequency and improve therapeutic effectiveness in ocular infections (Jegal, Lee, Lee, Jeong, Kim, & Kim, 2018).
Safety And Hazards
Gatifloxacin is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .
将来の方向性
Gatifloxacin N-Oxide can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Gatifloxacin . This suggests that it has potential for future applications in pharmaceutical analysis and production.
特性
CAS番号 |
1798008-43-1 |
|---|---|
製品名 |
Gatifloxacin N-Oxide |
分子式 |
C19H22FN3O5 |
分子量 |
391.40 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
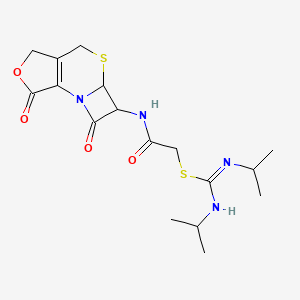
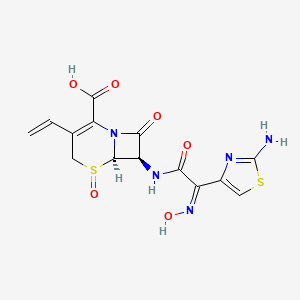
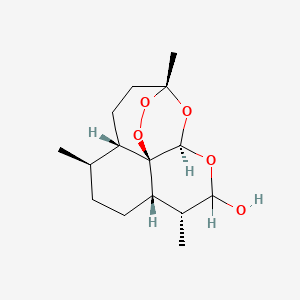
![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
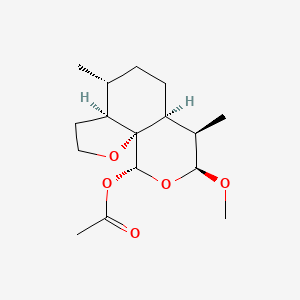
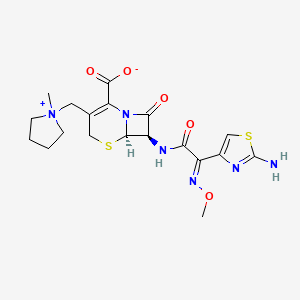
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
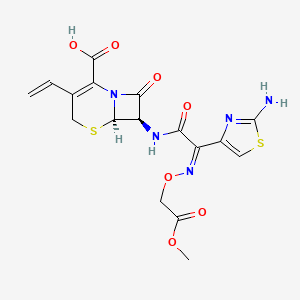
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)